molecular formula C11H15NO2S B13531791 2-(2-Methanesulfonylphenyl)pyrrolidine

2-(2-Methanesulfonylphenyl)pyrrolidine

Cat. No.: B13531791
M. Wt: 225.31 g/mol
InChI Key: MJDOCSSQQVUQPZ-UHFFFAOYSA-N
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Description

2-(2-Methanesulfonylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NO2S. It features a pyrrolidine ring attached to a methanesulfonylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methanesulfonylphenyl)pyrrolidine typically involves the reaction of 2-bromomethanesulfonylbenzene with pyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine ring attacks the bromine-substituted carbon, displacing the bromine atom and forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methanesulfonylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methanesulfonylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methanesulfonylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methanesulfonylphenyl)pyrrolidine is unique due to the presence of the methanesulfonylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(2-methylsulfonylphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3

InChI Key

MJDOCSSQQVUQPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2CCCN2

Origin of Product

United States

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